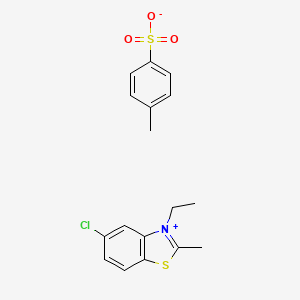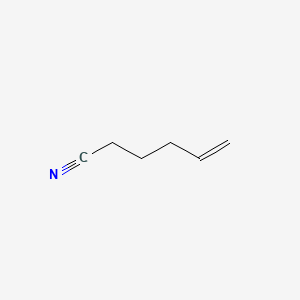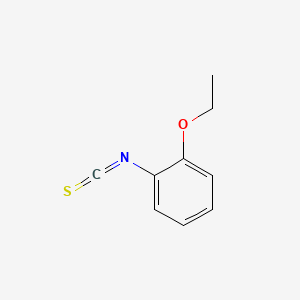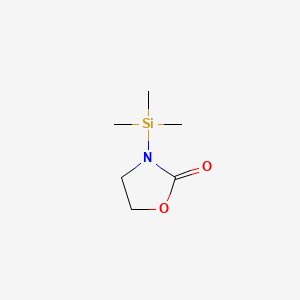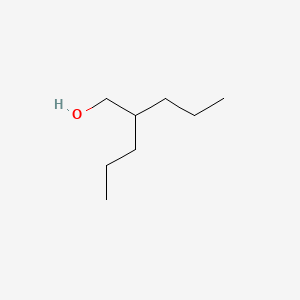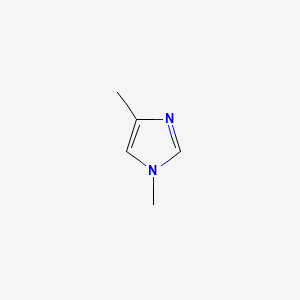
1,4-Diméthyl-1H-imidazole
Vue d'ensemble
Description
1,4-Dimethylimidazole is a compound with the molecular formula C5H8N2. It has a molecular weight of 96.1304 .
Synthesis Analysis
Imidazole synthesis involves various methods such as the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, synthesis from alpha halo-ketones, Marckwald synthesis, and synthesis from amino nitrile . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethylimidazole is available as a 2D Mol file or as a computed 3D SD file . The crystal structure of a similar compound, 1,2-dimethylimidazole, is monoclinic, with a = 8.2492 (6) Å, b = 7.2496 (5) Å, c = 9.2882 (7) Å, β = 99.214 (2)°, V = 548.30 (7) Å .
Physical And Chemical Properties Analysis
1,4-Dimethylimidazole has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C. Its enthalpy of vaporization is 43.5±3.0 kJ/mol, and it has a flash point of 84.8±18.7 °C .
Applications De Recherche Scientifique
Recherche Pharmaceutique
Les dérivés de l'imidazole, y compris le 1,4-Diméthyl-1H-imidazole, sont connus pour leur large éventail d'activités biologiques. Ils sont explorés pour une utilisation potentielle dans le développement de nouveaux médicaments ayant des propriétés antimicrobiennes, anticancéreuses, antiparasitaires, antihypertensives, antineuropathiques et anti-inflammatoires .
Synthèse Organique
Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de molécules plus complexes avec des cycles imidazole qui sont répandus dans de nombreux produits pharmaceutiques .
Science des Matériaux
Les imidazoles peuvent être utilisés dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de leur stabilité et de leur réactivité .
Catalyse
Dans les réactions chimiques, le this compound peut agir comme catalyseur ou comme composant de systèmes catalytiques en raison de ses propriétés électroniques uniques .
Chimie Agricole
Les dérivés de l'imidazole sont étudiés pour leur utilisation potentielle dans les pesticides et les herbicides afin de protéger les cultures des ravageurs et des maladies .
Recherche en Biochimie
Ces composés peuvent être utilisés comme sondes ou inhibiteurs dans les voies biochimiques pour comprendre les mécanismes enzymatiques ou perturber les processus métaboliques des micro-organismes pathogènes .
Science de l'Environnement
La recherche sur les imidazoles comprend leur application dans les efforts de nettoyage de l'environnement, tels que l'élimination des polluants ou des métaux lourds des sources d'eau .
Chimie Analytique
Ils peuvent également être utilisés en chimie analytique pour le développement de capteurs ou d'indicateurs en raison de leur capacité à participer à des réactions sélectives .
Safety and Hazards
Orientations Futures
Imidazole compounds have a broad range of applications due to their chemical and biological properties. They are used in the development of new drugs and have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mécanisme D'action
Target of Action
1,4-Dimethyl-1H-imidazole, also known as 1,4-Dimethylimidazole, is a heterocyclic compound that plays a key role in various biochemical processes Imidazole compounds are known to interact with various biological targets, such as enzymes and receptors, influencing their activity .
Mode of Action
For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . This interaction can lead to changes in the activity of the target, influencing various biological processes .
Biochemical Pathways
They are key components of functional molecules used in various applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
1,4-Dimethylimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1,4-Dimethylimidazole to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, 1,4-Dimethylimidazole can act as a ligand for metal ions, forming complexes that can influence biochemical pathways .
Cellular Effects
1,4-Dimethylimidazole affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 1,4-Dimethylimidazole has been found to inhibit cell proliferation by interfering with specific signaling pathways . It can also modulate the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,4-Dimethylimidazole involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, 1,4-Dimethylimidazole can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can lead to changes in gene expression, as the inhibition of these enzymes can disrupt normal metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethylimidazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Dimethylimidazole is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to 1,4-Dimethylimidazole in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,4-Dimethylimidazole vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biological effects. For example, high doses of 1,4-Dimethylimidazole have been associated with toxic effects, including liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
1,4-Dimethylimidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For instance, the inhibition of cytochrome P450 enzymes by 1,4-Dimethylimidazole can lead to the accumulation of certain metabolites and a decrease in the metabolism of others .
Transport and Distribution
The transport and distribution of 1,4-Dimethylimidazole within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters, and once inside the cell, it may bind to intracellular proteins . This binding can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
1,4-Dimethylimidazole exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific targeting signals can direct 1,4-Dimethylimidazole to the mitochondria, where it can exert its effects on mitochondrial function .
Propriétés
IUPAC Name |
1,4-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHTXORQJNCSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212784 | |
| Record name | 1,4-Dimethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-45-0 | |
| Record name | 1,4-Dimethylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6338-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIMETHYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF7MPO9DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)
